

Validated HPLC Method for Quantifying

Bromopride Hydrochloride in Plasma

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Compound of Interest		
Compound Name:	Bromopride hydrochloride	
Cat. No.:	B1226487	Get Quote

Application Note

Introduction

Bromopride is a substituted benzamide that acts as a prokinetic and antiemetic agent, commonly used in the treatment of gastrointestinal motility disorders. Accurate quantification of bromopride in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of **bromopride hydrochloride** in plasma. The method involves a straightforward liquid-liquid extraction for sample clean-up, providing good recovery and minimizing matrix effects.

Principle of the Method

The method is based on the separation of bromopride from plasma components using a C18 stationary phase. Plasma samples, after the addition of an internal standard (IS), are subjected to liquid-liquid extraction under alkaline conditions. The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system. The separation is achieved using an isocratic mobile phase, and detection is performed by monitoring the UV absorbance at a wavelength that provides optimal sensitivity for bromopride. Quantification is based on the ratio of the peak area of bromopride to the peak area of the internal standard.



Experimental Protocols

- 1. Materials and Reagents
- Bromopride Hydrochloride Reference Standard
- Internal Standard (e.g., Procainamide or a structurally similar compound)
- HPLC Grade Acetonitrile
- HPLC Grade Methanol
- HPLC Grade Water
- Hexane
- Ethyl Acetate
- Formic Acid
- Sodium Hydroxide
- Human Plasma (drug-free)
- 2. Instrumentation and Chromatographic Conditions
- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 5 μm, 4.6 x 150 mm (or equivalent)
- Mobile Phase: Acetonitrile:Water (containing 0.1% Formic Acid) in a suitable ratio (e.g., 40:60 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: 30 °C



· Detection Wavelength: 310 nm

Internal Standard: Procainamide

- 3. Preparation of Standard and Quality Control Solutions
- Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Bromopride
 Hydrochloride in methanol in a 100 mL volumetric flask.
- Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.
- Internal Standard Stock Solution (100 μg/mL): Prepare a stock solution of the internal standard (e.g., Procainamide) in methanol.
- Internal Standard Working Solution (1 μg/mL): Dilute the IS stock solution with the mobile phase.
- Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
- 4. Sample Preparation Protocol
- Pipette 500 μL of plasma sample (or standard/QC) into a centrifuge tube.
- Add 50 μL of the Internal Standard working solution (1 μg/mL).
- Vortex for 30 seconds.
- Add 100 μL of 0.1 M Sodium Hydroxide to alkalinize the sample.
- Vortex for 30 seconds.
- Add 3 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).
- Vortex for 5 minutes.



- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 200 μL of the mobile phase.
- · Vortex for 1 minute.
- Inject 20 µL into the HPLC system.

Data Presentation

Table 1: Linearity and Range

Parameter	Result
Linearity Range	10 - 2000 ng/mL
Correlation Coefficient (r²)	> 0.995
Calibration Curve Equation	y = mx + c

Table 2: Accuracy and Precision

QC Concentration (ng/mL)	Concentration Found (Mean ± SD, n=6)	Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Low (30 ng/mL)	29.5 ± 1.8	98.3	< 6.1	< 7.5
Medium (300 ng/mL)	304.2 ± 12.5	101.4	< 4.1	< 5.8
High (1500 ng/mL)	1489.5 ± 65.5	99.3	< 4.4	< 6.2

Table 3: Recovery



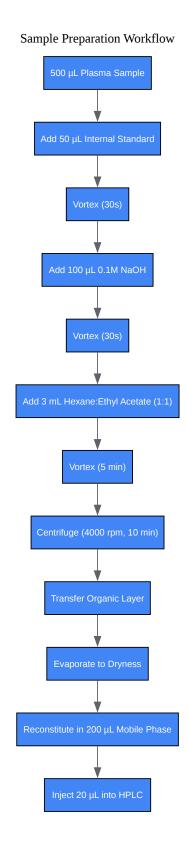
Analyte	QC Concentration (ng/mL)	Extraction Recovery (%)
Bromopride	Low (30 ng/mL)	85.2
Medium (300 ng/mL)	88.1	
High (1500 ng/mL)	86.5	_
Internal Standard	1 μg/mL	89.3

Table 4: Limits of Detection and Quantification

Parameter	Result
Limit of Detection (LOD)	2 ng/mL[1]
Limit of Quantification (LOQ)	10 ng/mL

Visualizations





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Caption: Workflow for plasma sample preparation.





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Caption: HPLC system and data acquisition flow.

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References

- 1. Determination of bromopride in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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